N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorophenyl group, a methoxy group, and a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-chlorophenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides with different nucleophiles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new antimicrobial agents due to its sulfonamide group.
Biological Studies: The compound is studied for its potential inhibitory effects on certain enzymes and proteins, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
- N-(2-chlorophenyl)-5-methylbenzenesulfonamide
- N-(2-chlorophenyl)-2-methoxy-4-methylbenzenesulfonamide
Uniqueness
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in specific positions can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-7-8-13(19-2)14(9-10)20(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSBSMREALZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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